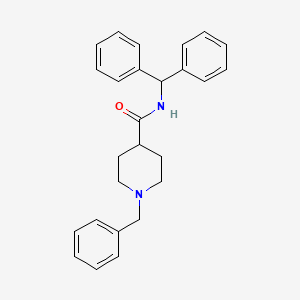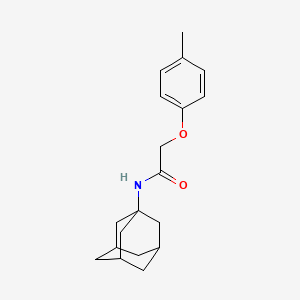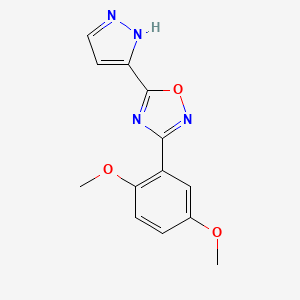
1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide, also known as CTOP, is a synthetic peptide that acts as a potent and selective antagonist of the μ-opioid receptor. CTOP has been extensively studied for its potential therapeutic applications in the treatment of opioid addiction and pain management.
作用机制
1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide acts as a competitive antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The μ-opioid receptor is the primary target for the analgesic and addictive effects of opioids. 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide binds to the μ-opioid receptor with high affinity and blocks the binding of endogenous opioids such as endorphins, enkephalins, and dynorphins. This leads to the inhibition of downstream signaling pathways and the attenuation of the analgesic and addictive effects of opioids.
Biochemical and Physiological Effects:
1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the analgesic effects of opioids in various animal models of pain. 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has also been shown to attenuate the development of opioid tolerance and dependence in animal models of opioid addiction. In addition, 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been shown to have anxiolytic and antidepressant effects in various animal models of anxiety and depression.
实验室实验的优点和局限性
1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective antagonist of the μ-opioid receptor, which allows for the precise manipulation of the receptor in various in vitro and in vivo studies. 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide is also relatively stable and can be easily synthesized using solid-phase peptide synthesis. However, 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has some limitations as a research tool. It is a peptide and therefore has limited bioavailability in vivo. In addition, 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has a relatively short half-life, which limits its usefulness in chronic studies.
未来方向
There are several future directions for the study of 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide. One area of research is the development of more stable and bioavailable analogs of 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide. Another area of research is the elucidation of the role of the μ-opioid receptor in pain management and addiction. 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide can be used as a tool to study the downstream signaling pathways of the μ-opioid receptor and to identify potential targets for the development of novel therapeutics. Finally, 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide can be used in the development of novel opioid receptor ligands that have improved analgesic properties and reduced addictive potential.
合成方法
The synthesis of 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide involves the solid-phase peptide synthesis method, which is a widely used technique for the production of peptides. The starting material for the synthesis of 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide is the resin-bound amino acid, which is coupled with the appropriate protected amino acid to form the peptide bond. The peptide chain is elongated step by step until the desired sequence is obtained. After the synthesis is complete, the peptide is cleaved from the resin and purified by various chromatographic techniques.
科学研究应用
1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of opioid addiction and pain management. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, which is the primary target for the analgesic and addictive effects of opioids. 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been used in various in vitro and in vivo studies to elucidate the role of the μ-opioid receptor in opioid addiction and pain management.
属性
IUPAC Name |
N-benzhydryl-1-benzylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c29-26(24-16-18-28(19-17-24)20-21-10-4-1-5-11-21)27-25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIJLAWZUKZKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(phenoxyacetyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5174108.png)
![3-(4-bromobenzyl)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5174110.png)



![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5174139.png)
![3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5174147.png)
![5-bromo-2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5174161.png)


![N-{1-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5174182.png)
![N-{1-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5174197.png)

![ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5174208.png)